molecular formula C17H21N3O3S B2728533 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034489-07-9

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone

Cat. No. B2728533
CAS RN: 2034489-07-9
M. Wt: 347.43
InChI Key: RNNKALFVXYHCBA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1-methyl-1H-imidazol-2-yl group, a sulfonyl group, a piperidin-1-yl group, and an o-tolyl group . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles can be synthesized through a variety of methods. Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

The compound's synthesis and structural characterization form a crucial basis for understanding its potential applications. Research has shown methods for synthesizing related compounds and analyzing their structures through techniques like X-ray crystallography. For example, studies have demonstrated the synthesis of compounds with sulfonyl and piperidin-yl groups, highlighting their crystal structures and molecular conformations. These studies pave the way for the development of new molecules with potential applications in material science and drug design (Girish et al., 2008; Naveen et al., 2015).

Antimicrobial Activity

The antimicrobial properties of compounds containing the piperidin-4-yl methanone framework have been investigated. Synthesis and in vitro evaluation of derivatives have shown promising antimicrobial activities against various pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Chemical Interactions and Catalysis

Studies on related compounds have explored their interactions with other molecules and their roles as catalysts in chemical reactions. For instance, the use of sulfonyl piperidin-yl methanones in esterification reactions and their interaction with cannabinoids have been documented. These findings are significant for chemical synthesis processes and understanding molecular interactions at the receptor level (Aghabarari et al., 2014; Shim et al., 2002).

Applications in Organic Synthesis

The compound's framework has been utilized in organic synthesis, showcasing its versatility in constructing complex molecules. Research demonstrates its role in synthesizing pyrazolyl aryl methanones, indicating potential applications in designing molecules with herbicidal and insecticidal activities. Such applications are crucial for agricultural sciences and pest management strategies (Wang et al., 2015).

Safety And Hazards

Safety and hazard information would depend on the specific properties of the compound. As a general note, compounds containing imidazole groups can have various hazard classifications .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the wide range of applications for imidazole derivatives, there could be many potential directions for future research .

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-3-4-6-15(13)16(21)20-10-7-14(8-11-20)24(22,23)17-18-9-12-19(17)2/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKALFVXYHCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone

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